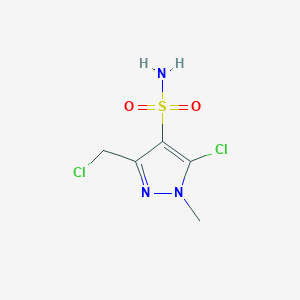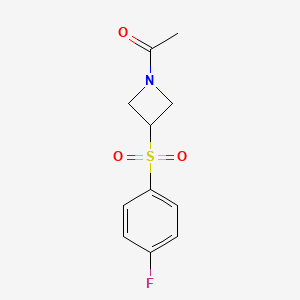
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone, also known as FSAE, is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine followed by the addition of ethylmagnesium bromide to the resulting intermediate.
Starting Materials
4-fluorobenzenesulfonyl chloride, azetidine, ethylmagnesium bromide
Reaction
Step 1: 4-fluorobenzenesulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the intermediate 3-((4-fluorophenyl)sulfonyl)azetidine., Step 2: Ethylmagnesium bromide is added to the intermediate in the presence of a catalyst such as copper iodide to form the final product 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone.
作用机制
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in the growth and proliferation of cancer cells and bacteria. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to modulate the immune response, leading to reduced inflammation.
生化和生理效应
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and bacterial cell wall synthesis. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to reduce inflammation by modulating the immune response.
实验室实验的优点和局限性
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising activity against various diseases. However, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is still in the early stages of development, and more research is needed to fully understand its potential. Additionally, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone may have limitations in terms of its stability and solubility, which may affect its activity and efficacy.
未来方向
There are several future directions for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone research. One area of focus is the optimization of the synthesis method to improve the yield and purity of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone. Another area of focus is the investigation of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone's activity against specific types of cancer and bacteria. Additionally, more research is needed to understand the mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone and its potential as a lead compound for drug discovery and development.
Conclusion
In conclusion, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its synthesis method has been optimized, and it has shown promising activity against various diseases. Further research is needed to fully understand its potential and optimize its use in lab experiments.
科学研究应用
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has shown potential as a lead compound in drug discovery and development. It has been studied for its activity against various diseases, including cancer, inflammation, and infectious diseases. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown promising activity against antibiotic-resistant bacteria.
属性
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJWBDWGMRNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
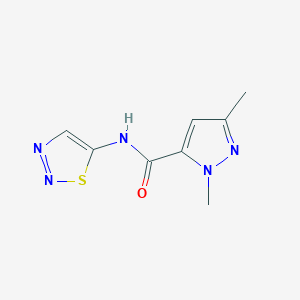
![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)
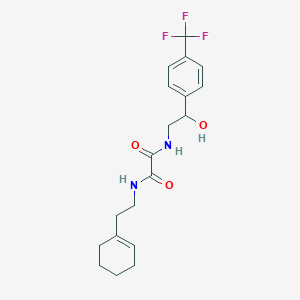
![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
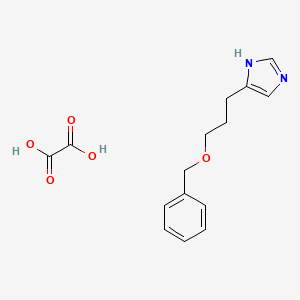
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
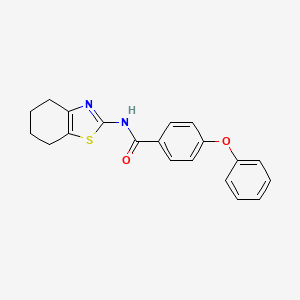
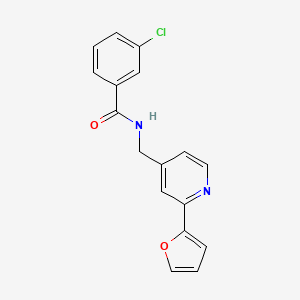
![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)
